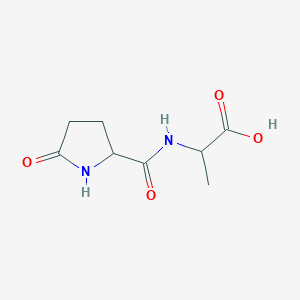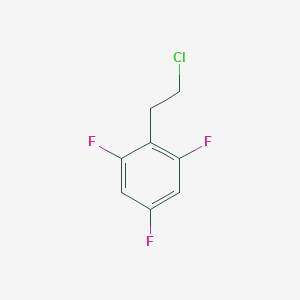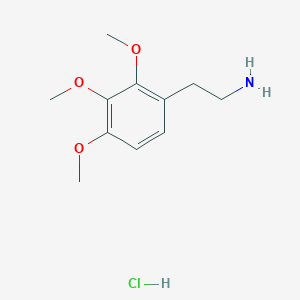![molecular formula C19H26ClNOS B12437810 6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride](/img/structure/B12437810.png)
6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride involves several steps. One common method includes the following steps:
Formation of the naphthalene ring: Starting with a suitable naphthalene derivative, the ring is functionalized to introduce the required substituents.
Introduction of the amino group: The amino group is introduced through a series of reactions, often involving the use of protecting groups to ensure selective reactions.
Attachment of the thiophene ring: The thiophene ring is attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction.
Final modifications: The final steps involve deprotection and purification to obtain the desired compound in its hydrochloride form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in studies related to dopamine receptor function and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and restless legs syndrome.
Industry: Utilized in the development of new pharmaceuticals and as a model compound for studying drug-receptor interactions
作用機序
The compound exerts its effects by stimulating dopamine receptors (D1, D2, and D3) in the brain. This mimics the action of dopamine, a neurotransmitter that is deficient in conditions like Parkinson’s disease. By activating these receptors, the compound helps to restore normal motor function and alleviate symptoms such as tremors, rigidity, and bradykinesia .
類似化合物との比較
Similar Compounds
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: Similar to pramipexole, it is used to treat Parkinson’s disease and restless legs syndrome.
Apomorphine: A dopamine agonist used for the treatment of motor fluctuations in Parkinson’s disease
Uniqueness
6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride is unique due to its specific chemical structure, which allows for transdermal delivery. This provides a continuous and stable release of the drug, leading to more consistent therapeutic effects and improved patient compliance .
特性
分子式 |
C19H26ClNOS |
|---|---|
分子量 |
351.9 g/mol |
IUPAC名 |
6-[propyl(2-thiophen-2-ylethyl)amino]-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h4,6,8-9,13-14,19,21H,2-3,5,7,10-12H2,1H3;1H |
InChIキー |
XAAPFVDXQOTAOU-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC1=CC=CS1)C2=CC3=C(C=C2)C(CCC3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



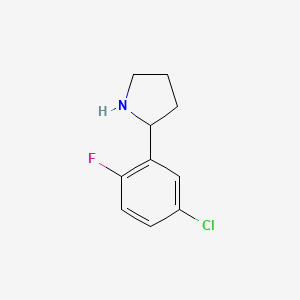
azanium](/img/structure/B12437766.png)
![1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437769.png)



![Potassium;[[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]ethylidene]amino] sulfate](/img/structure/B12437779.png)
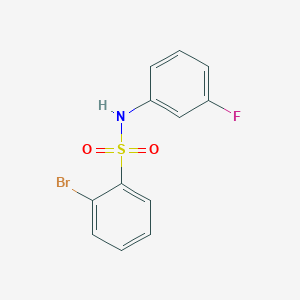
![N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B12437785.png)
